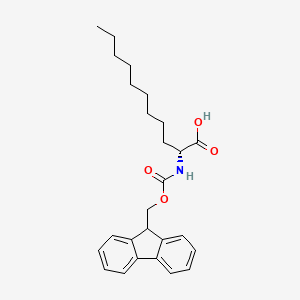

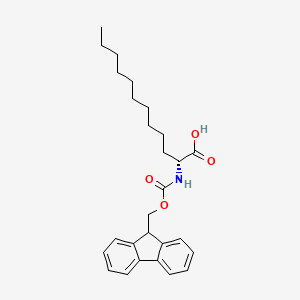

Fmoc-D-2Aund-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Fmoc-D-2Aund-OH is a synthetic amino acid derivative . Its chemical name is ®-N-(9-Fluorenylmethyloxycarbonyl)-2-amino-undecanoic acid . It has a molecular formula of C26H33NO4 and a molecular weight of 423.54 g/mol .

Chemical Reactions Analysis

The Fmoc group is a base-labile protecting group used in organic synthesis . It is rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Scientific Research Applications

Fmoc-D-2Aund-OH is used in a variety of scientific research applications, including drug discovery, enzyme engineering, and protein engineering. It is also used in the synthesis of peptides and oligonucleotides. In addition, DMF is used in the production of polymers, pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

Target of Action

Fmoc-modified amino acids and short peptides are known to possess eminent self-assembly features . These compounds show distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety, which can promote the association of building blocks .

Mode of Action

The Fmoc group in (2R)-2-(Fmoc-amino)undecanoic acid promotes the association of building blocks, leading to the formation of self-assembled structures . This is due to the inherent hydrophobicity and aromaticity of the Fmoc moiety

Biochemical Pathways

Fmoc-modified amino acids and short peptides are known to have applications related to cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties .

Pharmacokinetics

The inherent hydrophobicity and aromaticity of the fmoc moiety may influence these properties .

Result of Action

Fmoc-modified amino acids and short peptides are known to possess eminent self-assembly features , which could potentially lead to the formation of functional materials .

Action Environment

The inherent hydrophobicity and aromaticity of the fmoc moiety may play a role in these aspects .

Advantages and Limitations for Lab Experiments

Fmoc-D-2Aund-OH is a versatile solvent that is widely used in organic synthesis. It has a relatively low boiling point, which makes it suitable for use in a variety of lab experiments. Additionally, DMF is miscible with most organic solvents and can be used in the synthesis of peptides and oligonucleotides. However, DMF is also volatile and can cause irritation to the eyes, skin, and respiratory tract if exposed to high concentrations over a prolonged period of time.

Future Directions

The use of Fmoc-D-2Aund-OH in scientific research is likely to continue to expand in the future, as new applications are developed. Possible future directions include the use of DMF in the synthesis of peptide and oligonucleotide analogs, as well as the development of new catalysts for organic synthesis. Additionally, further research into the biochemical and physiological effects of DMF is necessary to ensure its safe use in laboratory experiments.

Synthesis Methods

The synthesis of Fmoc-D-2Aund-OH is typically achieved through the reaction of Fmoc-D-2Aund-OHformamide and this compound. The reaction is carried out in aqueous solution at a temperature of 70°C. The reaction is catalyzed by an amine, such as pyridine, and the reaction time is typically between 1-2 hours. The reaction yields a yellow-colored product, which is then purified by distillation.

Safety and Hazards

The safety data sheet for a similar compound, Fmoc-D-phenylalanine, indicates that it is harmful if swallowed or inhaled, causes skin and eye irritation, and is toxic to aquatic life with long-lasting effects . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wash skin thoroughly after handling, and to avoid release to the environment .

properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)undecanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33NO4/c1-2-3-4-5-6-7-8-17-24(25(28)29)27-26(30)31-18-23-21-15-11-9-13-19(21)20-14-10-12-16-22(20)23/h9-16,23-24H,2-8,17-18H2,1H3,(H,27,30)(H,28,29)/t24-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGRGFQSURTWTSB-XMMPIXPASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![t-Butyl trans-4-[[(1S)-1-phenylethyl]amino]tetrahydrofuran-3-carboxylatehydrochloride](/img/structure/B6299508.png)